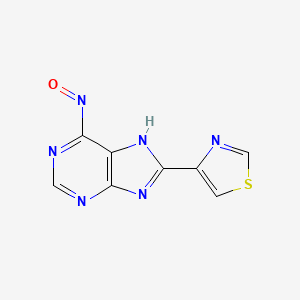
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride is a chemical compound with a complex structure that includes an indanamine core, a phenyl group, and a diethylaminoacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenyl-1-indanone with diethylamine in the presence of a suitable catalyst to form the intermediate N-(2-diethylaminoacetyl)-2-phenyl-1-indanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Aplicaciones Científicas De Investigación
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar diethylaminoethyl group.
Cyclopentolate: An anticholinergic compound with a related structure.
Uniqueness
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for research and development .
Propiedades
Número CAS |
63992-23-4 |
|---|---|
Fórmula molecular |
C21H27ClN2O |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-3-23(4-2)15-20(24)22-21-18-13-9-8-12-17(18)14-19(21)16-10-6-5-7-11-16;/h5-13,19,21H,3-4,14-15H2,1-2H3,(H,22,24);1H |
Clave InChI |
ZLLQCFRABSLNFV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


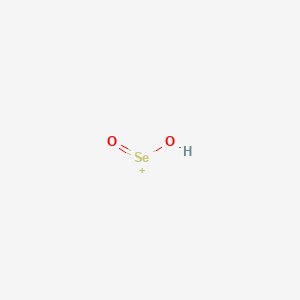

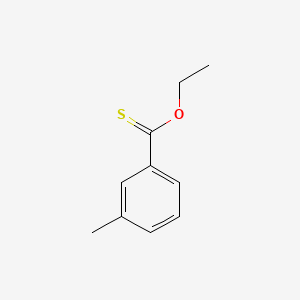
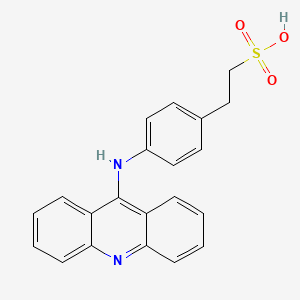
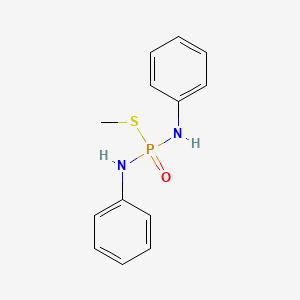
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
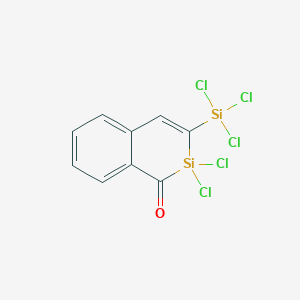
methyl}thymidine](/img/structure/B14489555.png)
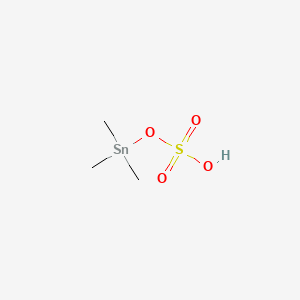
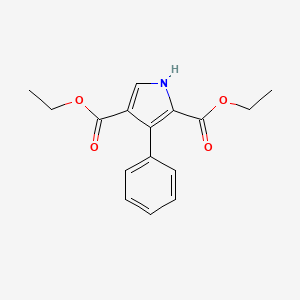

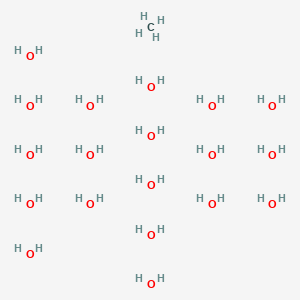
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
